molecular formula C9H7Br3O2 B054021 2,3-Dibromo-3-(2-bromophenyl)propionic acid CAS No. 119450-03-2

2,3-Dibromo-3-(2-bromophenyl)propionic acid

Cat. No. B054021
CAS RN: 119450-03-2
M. Wt: 386.86 g/mol
InChI Key: IOATZQRJTIURPY-UHFFFAOYSA-N
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Description

“2,3-Dibromo-3-(2-bromophenyl)propionic acid” is a chemical compound with the molecular formula C9H7Br3O2 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .


Synthesis Analysis

There are several papers that discuss the synthesis of “this compound”. For example, a paper published in September 2008 and another one revised in January 2023 might provide valuable insights into the synthesis process.


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For instance, a study published in September 2008 and another one published in 2016 provide detailed insights into the molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in several papers . These papers provide a comprehensive analysis of the chemical reactions of this compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 307.97 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . More detailed physical and chemical properties can be found in a safety data sheet .

Scientific Research Applications

  • Bromophenol Derivatives Isolation : Zhao et al. (2004) isolated several bromophenol derivatives, including 2,3-Dibromo-3-(2-bromophenyl)propionic acid, from the red alga Rhodomela confervoides. These compounds were characterized, but they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

  • Phytotoxic and Mutagenic Effects Study : Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of several cinnamic acid derivatives, including this compound, on wheat seeds. The compounds showed slight inhibition in plantlet growth and inhibited germination and mitotic activity without generating aberrant metaphases (Jităreanu et al., 2013).

  • DPPH Radical-Scavenging Activity : A study by Li et al. (2007) identified natural occurring bromophenols, including derivatives similar to this compound, from the marine red alga Polysiphonia urceolata. These compounds exhibited significant DPPH radical-scavenging activity, suggesting potential antioxidant applications (Li et al., 2007).

  • Chemical Synthesis and Extraction Studies : Several other studies focused on the synthesis and extraction of related bromophenol derivatives or explored the effects of similar compounds in various chemical processes. For instance, Ai (2002) discussed the synthesis of related propionic acid derivatives (Ai, 2002), while Keshav et al. (2009) examined the extraction of propionic acid using different extractants (Keshav et al., 2009).

properties

IUPAC Name

2,3-dibromo-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATZQRJTIURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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